molecular formula C14H15ClO3 B1323878 trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-16-6

trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323878
CAS No.: 736136-16-6
M. Wt: 266.72 g/mol
InChI Key: ICFBGWQDVCVUGG-UHFFFAOYSA-N
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Description

trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C14H15ClO3 and a molecular weight of 266.72 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical and biological properties.

Biological Activity

trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes, and reduction to yield alcohols or alkanes. It can also participate in nucleophilic substitution reactions involving its chlorobenzoyl group, which allows for the synthesis of diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways by binding to active or allosteric sites on these targets. This modulation can influence processes like signal transduction, gene expression, and metabolic regulation .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been explored for its potential as a soluble epoxide hydrolase (sEH) inhibitor, which is relevant in the context of cardiovascular health and inflammation .

Compound Target Enzyme IC50 (nM) Reference
This compoundSoluble Epoxide HydrolaseTBD

Anti-inflammatory Properties

The compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies

  • Cardiovascular Applications : In murine models, compounds structurally related to this compound have been tested for their effects on blood pressure regulation and vascular function. These studies suggest that the compound could be beneficial in managing conditions like hypertension through its action on vascular smooth muscle cells .
  • Neuroprotective Effects : Another area of investigation involves the neuroprotective properties of this compound. It has been evaluated for its effects on neuronal cell lines, indicating potential benefits in neurodegenerative diseases through cholinesterase inhibition .

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Initial studies suggest low cytotoxicity at therapeutic concentrations; however, detailed toxicological assessments are necessary to establish a comprehensive safety profile before clinical application .

Properties

IUPAC Name

4-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFBGWQDVCVUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225670
Record name trans-4-(3-Chlorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-16-6
Record name trans-4-(3-Chlorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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